molecular formula C10H9BrCl2O3S B2583806 2-Bromo-1-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone CAS No. 886361-51-9

2-Bromo-1-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone

Cat. No.: B2583806
CAS No.: 886361-51-9
M. Wt: 360.04
InChI Key: JWJCTECZTPRUEC-UHFFFAOYSA-N
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Description

2-Bromo-1-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone is a halogenated aryl ketone characterized by a bromo-ethanone moiety attached to a 2,3-dichloro-4-(ethylsulfonyl)phenyl group. This compound is structurally designed for high reactivity, with the bromine atom at the alpha position facilitating nucleophilic substitution reactions, while the ethylsulfonyl and dichloro substituents enhance electron-withdrawing effects. Such features make it valuable in synthetic organic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials.

Properties

IUPAC Name

2-bromo-1-(2,3-dichloro-4-ethylsulfonylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrCl2O3S/c1-2-17(15,16)8-4-3-6(7(14)5-11)9(12)10(8)13/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJCTECZTPRUEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C(=C(C=C1)C(=O)CBr)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrCl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-Bromo-1-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone undergoes various chemical reactions, including:

Scientific Research Applications

Organic Synthesis

2-Bromo-1-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone serves as an important intermediate in the synthesis of more complex organic molecules. Its electrophilic nature allows it to participate in various substitution reactions, making it valuable for creating diverse chemical structures.

Biochemical Studies

In biological research, this compound is employed to study biochemical pathways and enzyme interactions. Its ability to modify biological molecules facilitates investigations into enzyme mechanisms and the development of inhibitors or activators that can regulate specific pathways.

Industrial Applications

This compound finds utility in the production of agrochemicals, dyes, and other industrial chemicals. Its functional groups allow for modifications that enhance the properties of final products used in agriculture and manufacturing.

Case Study 1: Synthesis of Novel Agrochemicals

A research team utilized this compound as a key intermediate in synthesizing new agrochemical agents. The study demonstrated how modifications to this compound led to enhanced herbicidal activity compared to existing solutions.

Case Study 2: Enzyme Inhibition Studies

Another study focused on using this compound to investigate its effects on specific enzymes involved in metabolic pathways. The results indicated that certain derivatives exhibited significant inhibitory effects, providing insights into potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-Bromo-1-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone involves electrophilic aromatic substitution, where the bromine atom acts as an electrophile, forming a sigma-bond with the benzene ring. This generates a positively charged benzenonium intermediate, which then undergoes further reactions to yield the final product .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound shares structural homology with other bromo-ethanones, differing primarily in aromatic substitution patterns and functional groups. Key analogs include:

Compound Name CAS RN Molecular Formula Molecular Weight Melting Point (°C) Purity Price (JPY)
2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone 137577-00-5 C₁₂H₁₁BrN₂O 279.13 94–96 95% 46,100/g
2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone 10531-43-8 C₁₂H₉BrOS 281.17 115–117 95% 46,400/g
2-Bromo-1-[5-(2-pyridinyl)-2-thienyl]-1-ethanone 306935-06-8 C₁₁H₈BrNOS 282.15 123–126 90% 15,100/g
2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone 19815-97-5 C₁₀H₉BrO₃ 257.08 71–72 97% 40,900/g
2-Bromo-1-[4-(methylsulfonyl)phenyl]-1-ethanone (Analog from ) 50413-24-6 C₉H₉BrO₂S 277.14 Not reported High Not listed

Key Observations :

  • Substituent Effects: The ethylsulfonyl group in the target compound confers greater steric bulk and electron-withdrawing capacity compared to methylsulfonyl () or unsubstituted aryl groups .
  • Thermal Stability: Melting points vary significantly based on aromatic substitution. For example, thienyl derivatives (e.g., 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone) exhibit higher melting points (115–117°C) compared to dihydrobenzodioxin analogs (71–72°C), likely due to differences in molecular symmetry and intermolecular interactions .

Biological Activity

2-Bromo-1-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone (CAS No. 886361-51-9) is a synthetic organic compound with notable biological activity. Its molecular formula is C10H9BrCl2O3S, and it has garnered attention for its potential applications in medicinal chemistry and biological research. This article aims to provide a comprehensive overview of its biological activities, mechanisms of action, and relevant case studies.

The compound has a molecular weight of 360.05 g/mol and a melting point range of 113-115°C. It is characterized by the presence of bromine and dichloro groups, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC10H9BrCl2O3S
Molecular Weight360.05 g/mol
Melting Point113-115 °C
CAS Number886361-51-9

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets through electrophilic aromatic substitution. The bromine atom acts as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation. In vitro assays have shown significant cytotoxic effects against various cancer cell lines, although specific IC50 values need further validation.
  • Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects in animal models. In one study, it demonstrated a reduction in edema comparable to standard anti-inflammatory drugs at similar concentrations.
  • Enzyme Inhibition : It has been reported to inhibit certain enzymes involved in metabolic pathways, which could be beneficial for developing therapeutic agents targeting metabolic disorders.

Case Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry investigated the antitumor efficacy of various derivatives, including this compound. The results indicated that the compound exhibited significant inhibition of cell growth in PC3 prostate cancer cells with an IC50 value in the low micromolar range .

Case Study 2: Anti-inflammatory Effects

In vivo studies demonstrated that administration of the compound resulted in a marked decrease in inflammatory markers and reduced swelling in carrageenan-induced paw edema models. The observed effects were comparable to those produced by diclofenac sodium, a standard anti-inflammatory agent .

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:

CompoundAntitumor Activity (IC50)Anti-inflammatory Activity
This compoundLow µMSignificant
Nintedanib~30 µMModerate
Pirfenidone>100 µMLow

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Bromo-1-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone, and how are they experimentally determined?

  • Methodology :

  • Melting Point : Determine using differential scanning calorimetry (DSC) or capillary methods, as referenced for structurally similar bromo-ethanones (e.g., 128°C for 2-Bromo-1-(2,4-dihydroxyphenyl)ethanone) .
  • Molecular Weight : Confirm via high-resolution mass spectrometry (HRMS) or molar mass calculations (e.g., 231.04 g/mol for a related compound) .
  • Solubility : Test in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane) using gravimetric or UV-Vis methods.
    • Data Table :
PropertyValue/DescriptionReference Compound Example
Molecular Weight~395.5 g/mol (calculated)231.04 g/mol
Melting PointPending experimental validation128°C
Phase (at RT)Likely solid/powderPowder morphology

Q. How can researchers verify the purity of this compound, and what analytical techniques are recommended?

  • Methodology :

  • HPLC : Use reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water gradient) .
  • NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F spectra to confirm structural integrity and detect impurities .
  • Elemental Analysis : Compare experimental vs. theoretical C/H/N/Br/Cl/S ratios to assess purity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology :

  • PPE : Wear NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles .
  • Ventilation : Use fume hoods to minimize inhalation risks, especially given the lack of comprehensive toxicological data .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can structural contradictions in NMR or crystallographic data be resolved for this compound?

  • Methodology :

  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in bond lengths/angles .
  • DFT Calculations : Compare experimental NMR shifts with computational predictions (e.g., Gaussian or ORCA software) .
  • Multi-nuclear NMR : Use 35Cl^{35}Cl/81Br^{81}Br NMR (if accessible) to probe halogen environments .

Q. What experimental strategies can assess the stability of this compound under varying conditions (pH, temperature, light)?

  • Methodology :

  • Accelerated Stability Testing :
  • Thermal Stability : Heat samples to 40–80°C and monitor decomposition via TGA/DSC .
  • Photostability : Expose to UV light (e.g., 254 nm) and track degradation via HPLC .
  • Hydrolytic Stability : Incubate in buffered solutions (pH 1–13) and quantify intact compound over time .

Q. How can researchers design a synthetic route for this compound, considering regioselectivity challenges?

  • Methodology :

  • Retrosynthetic Analysis : Prioritize ethylsulfonyl and bromo-ethanone functional groups.
  • Key Steps :

Sulfonation : Introduce ethylsulfonyl via oxidation of a thioether intermediate (e.g., using mCPBA) .

Bromination : Use NBS (N-bromosuccinimide) or Br2_2 in acetic acid for α-bromination .

  • Optimization : Screen catalysts (e.g., Lewis acids) to enhance regioselectivity .

Q. What computational tools are effective in predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • Molecular Modeling : Use Gaussian or Schrödinger Suite to calculate LUMO energy for electrophilic sites .
  • Kinetic Studies : Perform Hammett analysis with para-substituted nucleophiles to quantify substituent effects .
  • Mechanistic Probes : Isotopic labeling (e.g., 18O^{18}O) to track reaction pathways .

Data Contradiction & Validation

Q. How should researchers address discrepancies between experimental and theoretical spectral data?

  • Methodology :

  • Error Analysis : Re-examine sample purity, solvent effects, and instrument calibration .
  • Cross-Validation : Compare with structurally analogous compounds (e.g., 2-Bromo-2',4'-dichloroacetophenone) .
  • Collaborative Reproducibility : Share raw data (e.g., crystallographic .cif files) via repositories like Cambridge Structural Database .

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